molecular formula C21H23N3O2 B2372169 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 578697-04-8

1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2372169
CAS No.: 578697-04-8
M. Wt: 349.434
InChI Key: GRDQWLRUMCZOAL-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a methoxyphenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 1-propyl-1H-benzo[d]imidazole-2-amine to form an intermediate Schiff base, which is then cyclized to yield the final pyrrolidinone product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to certain proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-hydroxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3-nitrophenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the benzimidazole moiety provides a versatile platform for interactions with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h4-10,13,15H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQWLRUMCZOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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